N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Description
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a quinoxaline-derived small molecule characterized by a toluenesulfonamide group at position 2 and a 4-ethylpiperazine substituent at position 3 of the quinoxaline core. The quinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O2S/c1-3-25-12-14-26(15-13-25)21-20(22-18-6-4-5-7-19(18)23-21)24-29(27,28)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3,(H,22,24) |
InChI Key |
XDPBHVVYPDPDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dichloroquinoxaline
The foundational precursor, 2,3-dichloroquinoxaline, is synthesized via cyclocondensation of o-phenylenediamine with oxalic acid dichloride under anhydrous conditions. Key parameters include:
-
Reaction Conditions : Reflux in dry dichloromethane (DCM) at 40°C for 6–8 hours.
Table 1: Optimization of 2,3-Dichloroquinoxaline Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 82 | 98.5 |
| Temperature (°C) | 40 | 85 | 99.1 |
| Catalyst (None) | — | 78 | 97.8 |
Functionalization at Position 2: Sulfonylation
Amination of Position 2 Chloride
Prior to sulfonylation, the 2-chloro group is converted to a primary amine via Buchwald–Hartwig amination:
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine intermediate reacts with 4-methylbenzenesulfonyl chloride under Schotten–Baumann conditions:
-
Reagents : 4-Methylbenzenesulfonyl chloride (1.5 eq), NaOH (2 eq), HO/THF (1:1), 0°C → RT, 4 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Table 2: Sulfonylation Reaction Optimization
| Parameter | Condition | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Solvent | THF/HO | 85 | <5% |
| Base | NaOH | 80 | 7% |
| Temperature | 0°C → RT | 82 | 4% |
Alternative Pathways and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach substitutes both chloride groups in 2,3-dichloroquinoxaline sequentially without isolating intermediates:
-
Step 1 : Piperazine substitution at 3-Cl (DMF, 90°C, 12 hours).
-
Step 2 : Direct sulfonylation at 2-Cl using NaH as base (THF, 0°C, 2 hours).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for piperazine substitution, achieving 73% yield with comparable purity.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Environmental Impact Mitigation
-
Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) decreases toxicity (yield: 68%).
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide.
Case Studies
In a study involving human cancer cell lines such as HCT-116 and MCF-7, derivatives exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects . These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.
Antimicrobial Properties
Quinoxaline derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Synthesis and Screening
A series of quinoxaline derivatives were synthesized and screened for antimicrobial activity. Compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-negative bacteria . For instance, specific derivatives showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Inhibition of Phosphatidylinositol 3-Kinase
Another significant application of this compound is its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is implicated in various malignancies, making its inhibition a valuable therapeutic strategy.
Research Findings
Studies have shown that sulfonamide derivatives can effectively inhibit PI3K activity, which may lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents . This positions this compound as a promising candidate for combination therapies in cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating the physiological response. The exact pathways involved depend on the receptor type and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (Compound 2a)
Compound 2a, described in and , shares the 4-methylbenzenesulfonamide-quinoxaline backbone but differs in the substituent at position 3. Instead of a 4-ethylpiperazine group, Compound 2a features a furan-2-ylmethylamino moiety. This structural variation impacts:
- In contrast, the 4-ethylpiperazine introduces a flexible aliphatic amine group, which may enhance solubility and modulate steric bulk.
- Biological Activity : Compound 2a was identified as a lead ADAM17 inhibitor via virtual screening, with molecular docking suggesting interactions with ADAM17 residues (His 405, His 415, His 409, Thr 347, and Leu 348) . The piperazine derivative’s larger size and basicity might alter binding kinetics or selectivity, though direct comparative data are unavailable in the provided evidence.
Substituent-Driven Pharmacological Implications
| Property | Target Compound | Compound 2a |
|---|---|---|
| Position 3 Substituent | 4-ethylpiperazin-1-yl | Furan-2-ylmethylamino |
| Polarity | Higher (due to piperazine’s basic N atoms) | Moderate (furan’s O atom contributes polarity) |
| Solubility | Likely improved (ionizable amine group) | Lower (aromatic furan reduces solubility) |
| Binding Interactions | Potential for ionic interactions with targets | Hydrogen bonding via furan oxygen |
Biological Activity
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its solubility and biological interactions. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen responsible for nosocomial infections .
The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial cell wall synthesis and disruption of essential metabolic pathways. The sulfonamide moiety may interfere with the synthesis of folate, a critical component for bacterial growth and replication .
Study 1: In Vitro Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The study found that the compound not only inhibited bacterial growth but also demonstrated bactericidal properties at higher concentrations. This suggests potential for use in therapeutic formulations aimed at treating bacterial infections .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate how modifications to the quinoxaline core affect antibacterial potency. Variants of the compound were synthesized, revealing that substitutions on the piperazine ring significantly influenced activity. Compounds with longer alkyl chains exhibited enhanced efficacy, suggesting that hydrophobic interactions play a crucial role in binding to bacterial targets .
Q & A
Q. What synthetic methodologies are used to prepare quinoxaline sulfonamide derivatives?
The synthesis typically involves thiourea coupling reactions. For example, thiophosgene reacts with sulfaquinoxaline in aqueous conditions to form an isothiocyanate intermediate, which is then coupled with amines (e.g., 2-aminopyridine) in dimethylformamide (DMF) under reflux with triethylamine (TEA) as a catalyst. Purification involves precipitation and filtration, with structural confirmation via IR, H/C NMR, and elemental analysis .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1346–1157 cm) .
- NMR spectroscopy : Confirms proton environments and aromatic substitution patterns (e.g., quinoxaline protons at δ 7.3–8.2 ppm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures purity (±0.4% deviation) .
Q. What structural features enhance anticancer activity in quinoxaline sulfonamides?
The 4-ethylpiperazine moiety improves solubility and target binding, while the sulfonamide group enhances hydrogen bonding with biological targets. Thioureido substituents at the 4-position of the benzene ring significantly increase cytotoxicity, as seen in derivatives with IC values as low as 15.6 µM (e.g., compound 9 ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50_{50}50 values for structurally similar derivatives?
Discrepancies may arise from variations in cell lines (e.g., HEPG2 vs. other models), assay conditions (e.g., radiation co-treatment), or compound purity. Standardizing protocols for cell culture, irradiation doses (e.g., 8 kGy γ-rays), and HPLC-based purity validation (>98%) can minimize variability .
Q. What mechanistic insights support combining this compound with γ-irradiation in cancer therapy?
Quinoxaline sulfonamides act as radiosensitizers by inhibiting DNA repair pathways. For example, derivatives 9 , 10 , and 11 reduced HEPG2 cell viability by 60–80% when combined with radiation, suggesting synergistic induction of apoptosis. Mechanistic studies should include γ-H2AX foci assays to quantify DNA damage .
Q. How does structure-activity relationship (SAR) analysis guide optimization of quinoxaline sulfonamides?
SAR studies reveal:
- Electron-withdrawing groups : 5-Chloro or 5-bromo substituents on pyridine (e.g., compounds 4 , 5 ) improve IC by 30–50% compared to unsubstituted analogs .
- Heterocyclic amines : Thiazole or pyridyl groups enhance target specificity (e.g., compound 11 vs. doxorubicin, IC = 24.4 µM vs. 71.8 µM) .
- Piperazine modifications : Ethyl groups on piperazine improve blood-brain barrier penetration in related PI3K inhibitors (e.g., SAR245408) .
Q. What strategies validate target engagement in kinase inhibition studies?
Use ATP-competitive assays (e.g., PI3Kα IC = 40 nM for benzothiadiazole-containing analogs) combined with X-ray crystallography to map binding interactions. For example, the sulfonamide group in NSC697887 forms hydrogen bonds with kinase hinge regions .
Methodological Considerations
- Data Interpretation : Cross-validate bioactivity data using orthogonal assays (e.g., Western blotting for apoptotic markers like caspase-3) .
- Synthetic Reproducibility : Monitor reaction progress via TLC (Silica gel F254) and ensure anhydrous conditions for thiourea couplings .
- Combination Therapy Design : Use Chou-Talalay synergy plots to quantify radiation-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
